
3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-ol
Vue d'ensemble
Description
3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-ol is a useful research compound. Its molecular formula is C10H21NO and its molecular weight is 171.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organocatalysis : A derivative of 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-ol, specifically 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, has been identified as an effective catalyst for asymmetric Michael addition reactions. This compound has shown good to high yield and excellent enantioselectivities, which are critical for producing chiral molecules in pharmaceuticals and other applications (Cui Yan-fang, 2008).
Molecular Interactions Studies : Research on mixtures of pyrrolidin-2-one with lower alkanols, including butan-1-ol, has been conducted to understand their molecular species and interactions. This study is significant for understanding the physicochemical properties of such mixtures, which can be relevant in various chemical and pharmaceutical processes (J. S. Yadav, D. Sharma, V. Sharma, 2009).
Synthesis of Novel Compounds : The compound has been used in the synthesis of N-amino-1H-pyrrolo[2,3-b]pyridines from α-hydroxyarylalkyl ketones and hydrazines. This synthesis is important for creating novel organic compounds that may have applications in medicinal chemistry or as intermediates in organic synthesis (Yu. B. Chudinov, S. B. Gashev, S. I. Firgang, V. Semenov, 2007).
Radiochemistry : In a study, a labelled compound similar to this compound was synthesized as a high-affinity radioligand for the corticotropin-releasing hormone type 1 receptor. This is useful for cell-based binding assays in biological research (A. Hiebel, J. Partilla, R. Rothman, A. E. Jacobson, K. Rice, 2006).
Thermodynamics Research : Studies on the excess molar enthalpies of mixtures involving pyrrolidin-2-one and various alcohols, including butan-1-ol, are essential for understanding the thermodynamic properties of these mixtures. Such data are valuable in the field of chemical engineering and material sciences (S. K. Mehta, R. Chauhan, A. D. Triphati, 1997).
Propriétés
IUPAC Name |
3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-10(2,3)9(12)8-11-6-4-5-7-11/h9,12H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCSCXDFYNEGKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1CCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B7784255.png)
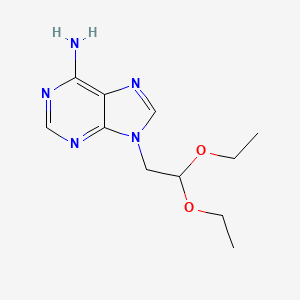

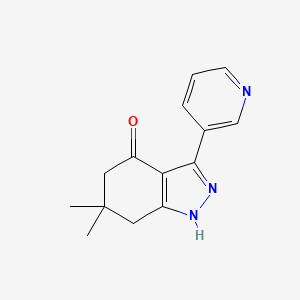
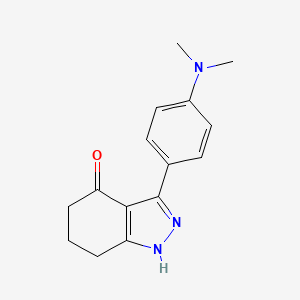
![[4-(Chlorodifluoromethoxy)phenyl]methylamine](/img/structure/B7784279.png)


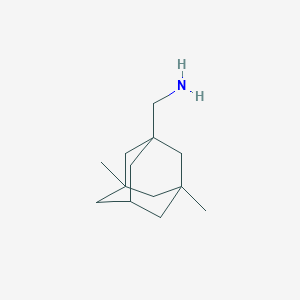
![N'-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]pyridine-4-carbohydrazide](/img/structure/B7784297.png)

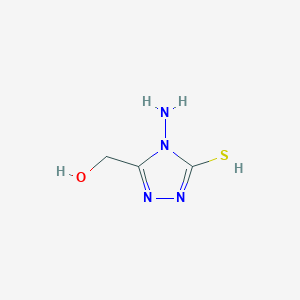
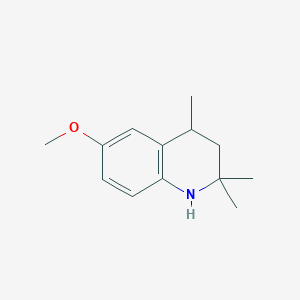
![2-(4-chlorophenyl)-9-methyl-7-(2-pyridyl)-6,7-dihydro-5H-pyrazolo[3,4-h]quinazoline](/img/structure/B7784340.png)